N-(4-chloro-3-nitrophenyl)-4-nitrobenzenesulfonamide
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Overview
Description
N-(4-chloro-3-nitrophenyl)-4-nitrobenzenesulfonamide is an organic compound characterized by the presence of both nitro and sulfonamide functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chloro-3-nitrophenyl)-4-nitrobenzenesulfonamide typically involves the reaction of 4-chloro-3-nitroaniline with 4-nitrobenzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent like dichloromethane or chloroform at room temperature .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
N-(4-chloro-3-nitrophenyl)-4-nitrobenzenesulfonamide undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium dithionite.
Substitution: The chloro group can be substituted with nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst or sodium dithionite in an aqueous medium.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Reduction: Formation of N-(4-amino-3-chlorophenyl)-4-aminobenzenesulfonamide.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Oxidation: Formation of oxidized derivatives, although these reactions are less common.
Scientific Research Applications
N-(4-chloro-3-nitrophenyl)-4-nitrobenzenesulfonamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of N-(4-chloro-3-nitrophenyl)-4-nitrobenzenesulfonamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. Additionally, the nitro groups can undergo reduction within biological systems, leading to the formation of reactive intermediates that can interact with cellular components .
Comparison with Similar Compounds
Similar Compounds
- N-(4-chloro-3-nitrophenyl)acetamide
- N-(4-chloro-3-nitrophenyl)-5-methyl-2-furamide
- N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide
Uniqueness
N-(4-chloro-3-nitrophenyl)-4-nitrobenzenesulfonamide is unique due to the presence of both nitro and sulfonamide groups, which confer distinct chemical reactivity and biological activity. This dual functionality allows the compound to participate in a wide range of chemical reactions and exhibit diverse biological effects, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C12H8ClN3O6S |
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Molecular Weight |
357.73 g/mol |
IUPAC Name |
N-(4-chloro-3-nitrophenyl)-4-nitrobenzenesulfonamide |
InChI |
InChI=1S/C12H8ClN3O6S/c13-11-6-1-8(7-12(11)16(19)20)14-23(21,22)10-4-2-9(3-5-10)15(17)18/h1-7,14H |
InChI Key |
HYGDUFXRXPBFCD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])S(=O)(=O)NC2=CC(=C(C=C2)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
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